molecular formula C13H15NOS B496154 Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine CAS No. 869947-87-5

Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine

Cat. No. B496154
CAS RN: 869947-87-5
M. Wt: 233.33g/mol
InChI Key: TUBYPRWSBDQWQL-UHFFFAOYSA-N
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Description

“Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine” is a chemical compound with the CAS Number: 869947-87-5 . It has a molecular weight of 233.33 . It is an oil in its physical form .


Synthesis Analysis

The synthesis of thiophene derivatives, which are essential components of this compound, has been a topic of interest for many scientists . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C13H15NOS/c1-14-9-11-4-6-12(7-5-11)15-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3 . This indicates the presence of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom in the molecule .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and complex . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Physical And Chemical Properties Analysis

The compound is an oil in its physical form . The molecular weight of the compound is 233.33 .

Scientific Research Applications

Neuroprotective and Therapeutic Potential

One significant area of application is in exploring neuroprotective and therapeutic potentials. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound in the mammalian brain, has shown neuroprotective, antiaddictive, and antidepressant-like activity in animal models of central nervous system disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018). This research suggests that compounds structurally similar or related to Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine could have significant implications for treating various neurological conditions, highlighting the importance of such compounds in drug development and neurochemical research.

Synthetic Chemistry and Material Science

In synthetic chemistry, compounds like this compound serve as valuable intermediates or building blocks for creating complex molecules. For instance, studies on methyl-2-formyl benzoate, a bioactive precursor with a variety of pharmacological activities, demonstrate the versatility of similar compounds in organic synthesis (Farooq & Ngaini, 2019). This underscores the role of such chemicals in developing new bioactive molecules with potential pharmaceutical applications.

Environmental and Toxicological Studies

Research on the environmental fate and toxicity of chemical compounds, including those structurally similar to this compound, is crucial for understanding their impact on health and ecosystems. For example, the study of antimicrobial triclosan and its by-products in the environment sheds light on the need to evaluate the persistence and toxicity of synthetic compounds and their degradation products (Bedoux, Roig, Thomas, Dupont, & Bot, 2012). Although this specific research does not directly involve this compound, it illustrates the broader context in which the environmental and health-related aspects of chemical compounds are assessed.

Future Directions

The future directions for the study and application of this compound could involve further exploration of its synthesis methods and potential biological effects. As thiophene derivatives are known to exhibit a variety of biological effects , there could be potential for this compound in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Methyl({[4-(thiophen-2-ylmethoxy)phenyl]methyl})amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily mediated through its thiophene and phenyl groups, which allow it to bind to specific sites on enzymes and proteins. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the nature of the binding .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

properties

IUPAC Name

N-methyl-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-14-9-11-4-6-12(7-5-11)15-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBYPRWSBDQWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242301
Record name N-Methyl-4-(2-thienylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869947-87-5
Record name N-Methyl-4-(2-thienylmethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(2-thienylmethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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